
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid is a complex organic compound with the molecular formula C19H23N3O4S. It is primarily used in proteomics research and has a molecular weight of 389.469 g/mol . This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a thiazole ring, making it a valuable molecule in various scientific studies.
Vorbereitungsmethoden
The synthesis of 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid involves multiple steps. One common synthetic route includes the reaction of 2-acetylbenzimidazoles with thiourea in the presence of ethyl alcohol and iodine . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is utilized in proteomics research to study protein interactions and functions.
Wirkmechanismus
The mechanism of action of 2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can participate in various biochemical reactions, potentially activating or inhibiting certain enzymes and receptors. This interaction can lead to changes in cellular processes, making the compound valuable in studying biological systems .
Vergleich Mit ähnlichen Verbindungen
2-(N-boc)piperazine-4-phenyl-thiazole-5-carboxylic acid can be compared with other similar compounds, such as:
4-Boc-piperazine-2-carboxylic acid: This compound has a similar piperazine ring but lacks the phenyl and thiazole groups.
2-aminothiazole-4-phenyl-thiazole-5-carboxylic acid: This compound has a similar thiazole ring but differs in the functional groups attached to it.
The uniqueness of this compound lies in its combination of the piperazine, phenyl, and thiazole rings, which provide distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H23N3O4S |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4S/c1-19(2,3)26-18(25)22-11-9-21(10-12-22)17-20-14(15(27-17)16(23)24)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
PTRZPTMQAPOMFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
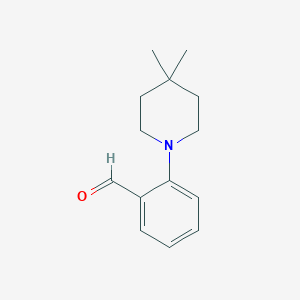
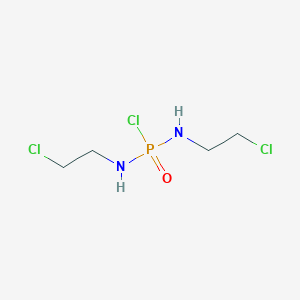
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)

![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)
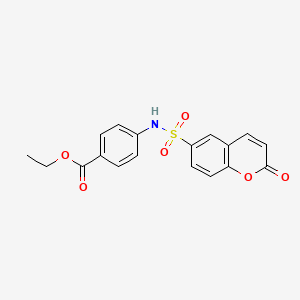

![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)
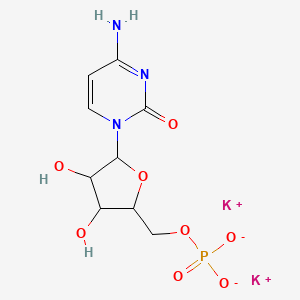

![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
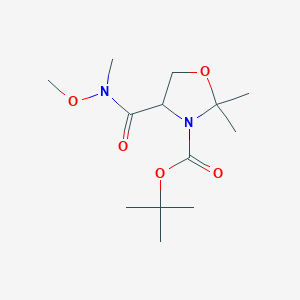
![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)
